4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE
Overview
Description
4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-ENE-3,5-DIONE is a complex organic compound featuring a piperidine moiety and a tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an alpha-halo ketone.
Wallach Synthesis: This method involves the oxidative cyclization of imidazolines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Imidazole Derivatives: Compounds like clemizole and etonitazene share structural similarities and are used in various therapeutic applications.
Uniqueness
4-[1-OXO-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-ENE-3,5-DIONE is unique due to its tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-10(17(22)20-7-3-2-4-8-20)21-18(23)15-11-5-6-12(14-9-13(11)14)16(15)19(21)24/h5-6,10-16H,2-4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCZNHLXKGLFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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